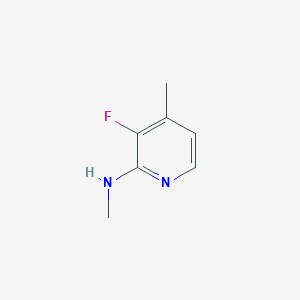

3-fluoro-N,4-dimethylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

3-fluoro-N,4-dimethylpyridin-2-amine |

InChI |

InChI=1S/C7H9FN2/c1-5-3-4-10-7(9-2)6(5)8/h3-4H,1-2H3,(H,9,10) |

InChI Key |

CVRJJTIJKSHSTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)NC)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro N,4 Dimethylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-fluoro-N,4-dimethylpyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete assignment of all magnetic nuclei and confirm the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons on the pyridine (B92270) ring will exhibit chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. Based on data for 3-fluoropyridine (B146971) and 4-methylpyridin-2-amine, the aromatic protons are expected to appear in the range of δ 6.0-8.5 ppm. nih.govchemicalbook.com The N-methyl and the C4-methyl protons will likely appear as singlets in the upfield region, typically around δ 2.0-3.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the substituents. The carbon atom attached to the fluorine (C3) is expected to show a large one-bond C-F coupling constant. Similarly, the other ring carbons will exhibit smaller couplings to the fluorine atom. The chemical shifts for the ring carbons are predicted to be in the range of δ 100-160 ppm. The N-methyl and C4-methyl carbons will have characteristic signals in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a crucial component for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom at the C3 position. The chemical shift of this fluorine will be influenced by the electronic environment of the pyridine ring. Based on data for other fluoropyridines, the ¹⁹F chemical shift is anticipated to be in the range of -120 to -140 ppm relative to a standard reference. nih.govspectrabase.com

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic CH | 6.0 - 8.5 | Doublet, Triplet | J(H,H) = 5-9, J(H,F) = 1-10 |

| N-CH₃ | ~2.8 - 3.2 | Singlet | |

| C4-CH₃ | ~2.1 - 2.5 | Singlet | |

| Pyridine C | 100 - 160 | Singlet, Doublet | ¹J(C,F) = 200-250, nJ(C,F) = 5-30 |

| N-CH₃ | ~30 - 40 | Singlet | |

| C4-CH₃ | ~15 - 25 | Singlet | |

| ¹⁹F | -120 to -140 | Multiplet | J(F,H), J(F,C) |

Vibrational Spectroscopy Analysis (Fourier Transform Infrared and Raman) for Functional Group Identification and Conformational Insights

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibration of the secondary amine is anticipated to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-F stretching vibration is a strong and characteristic band for fluorinated compounds and is expected in the range of 1200-1300 cm⁻¹. researchgate.net The C-N stretching vibrations and the pyridine ring vibrations will give rise to a series of bands in the fingerprint region (1000-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, is particularly useful for observing non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyridine ring are expected to be strong in the Raman spectrum. The C-F stretching vibration will also be Raman active. Analysis of the Raman spectrum of 4-mercaptopyridine (B10438) shows characteristic ring modes that would be expected to shift upon substitution in the target molecule. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C=C, C=N Ring Stretch | 1400 - 1600 | FTIR, Raman |

| C-F Stretch | 1200 - 1300 | FTIR, Raman |

| C-N Stretch | 1100 - 1300 | FTIR, Raman |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Precise Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound (C₇H₉FN₂). The calculated monoisotopic mass is approximately 140.0753 u. The observation of the molecular ion peak [M]⁺ at this m/z value with high accuracy would confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion. The fragmentation pattern of aminopyridines is often characterized by the loss of small neutral molecules or radicals. For this compound, common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the N-methyl group or the C4-methyl group, leading to fragment ions at [M-15]⁺. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgwikipedia.org Another possible fragmentation is the loss of HCN or related fragments from the pyridine ring. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments.

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 140 | |

| [M - CH₃]⁺ | 125 | •CH₃ |

| [M - HCN]⁺ | 113 | HCN |

| [M - HF]⁺ | 120 | HF |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Electronic Structure Characterization

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted pyridine ring. The presence of the amino and methyl groups (auxochromes) and the fluorine atom will influence the position and intensity of these absorption bands compared to unsubstituted pyridine. Typically, substituted pyridines show absorption maxima in the UV region, and the spectrum of the target compound is expected to have maxima in the range of 250-400 nm. researchgate.net

Fluorescence Spectroscopy: Many aminopyridine derivatives are known to be fluorescent. pdx.edu Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is likely to exhibit fluorescence. The emission wavelength and quantum yield will depend on the specific electronic structure and the solvent environment. The fluorescence properties of aminopyridines are often sensitive to solvent polarity.

| Spectroscopic Parameter | Predicted Range |

| Absorption Maximum (λmax) | 250 - 400 nm |

| Emission Maximum (λem) | 350 - 500 nm |

| Stokes Shift | 50 - 100 nm |

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound or Related Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound is not available, analysis of related structures, such as salts of 2-amino-4-methylpyridine, provides valuable insights into the expected solid-state packing and intermolecular interactions. researchgate.netnih.gov

It is anticipated that in the solid state, molecules of this compound would pack in a manner that maximizes intermolecular interactions. Hydrogen bonding between the N-H of the amino group of one molecule and the pyridine nitrogen of an adjacent molecule is a likely and significant interaction that would influence the crystal packing. The presence of the fluorine atom could also lead to C-H···F or other weak interactions. The crystal structure of a salt of 2-amino-4-methylpyridin-1-ium reveals a network of hydrogen bonds. nih.gov

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry) for Investigating Thermal Stability Profiles

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its decomposition temperature. Substituted aminopyridines are generally stable at room temperature, and significant decomposition would be expected at elevated temperatures. nih.govcjhp-online.ca The TGA curve would show a single or multiple steps corresponding to the loss of different parts of the molecule upon heating.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC measure the difference in temperature between a sample and a reference as a function of temperature, providing information about thermal transitions such as melting, boiling, and decomposition. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The heat of fusion can also be determined from the area of this peak. At higher temperatures, exothermic peaks may be observed, corresponding to decomposition processes. Studies on 2-aminopyridine (B139424) have determined its melting point and enthalpy of fusion using adiabatic calorimetry. asianpubs.org 4-Aminopyridine has a reported melting point of 155-158 °C. sigmaaldrich.comsigmaaldrich.com

| Thermal Property | Predicted Characteristic |

| Melting Point | Endothermic peak in DSC/DTA |

| Decomposition Temperature | Onset of mass loss in TGA |

| Thermal Events | Endothermic (melting) and exothermic (decomposition) peaks in DSC/DTA |

Computational Chemistry and Quantum Mechanical Investigations of 3 Fluoro N,4 Dimethylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. aps.org For 3-fluoro-N,4-dimethylpyridin-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional structure (ground state geometry). researchgate.net This process involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The optimized geometry is crucial as it forms the basis for all subsequent property calculations. nih.gov

Beyond structural optimization, DFT provides fundamental electronic properties. These calculations would yield insights into the distribution of electrons within the molecule, which is essential for understanding its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites. nih.govresearchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential. For this compound, an MEP map would likely show negative potential around the electronegative fluorine atom and the nitrogen atoms of the pyridine (B92270) ring and amino group, identifying them as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Simulated Vibrational Spectra and Correlation with Experimental Data

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netmdpi.com By simulating these spectra, each calculated vibrational mode (e.g., stretching, bending, twisting) can be assigned to a specific functional group within the this compound molecule.

This theoretical spectrum can then be compared with experimentally obtained data. A strong correlation between the simulated and experimental spectra serves to validate the calculated molecular structure. researchgate.net Discrepancies can also provide insights into intermolecular interactions, such as hydrogen bonding, in the experimental sample. dntb.gov.ua

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3445 | N-H stretching |

| ν(C-H)Aromatic | 3100 | 3095 | Aromatic C-H stretching |

| ν(C-H)Aliphatic | 2980 | 2975 | Methyl C-H stretching |

| ν(C=N) | 1610 | 1605 | Pyridine ring stretching |

| ν(C-F) | 1250 | 1248 | C-F stretching |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining interactions between orbitals. mpg.denih.gov This method investigates electron delocalization, charge transfer, and hyperconjugative interactions by evaluating the energy of interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netacadpubl.eu

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectral Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate electronically excited states. researchgate.net TD-DFT is widely used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.comresearchgate.net

The calculation provides information about the energies of electronic transitions, the corresponding absorption wavelengths (λmax), and the intensity of these transitions (oscillator strength). nih.gov For this compound, TD-DFT would predict the wavelengths at which the molecule absorbs light and identify the nature of the electronic transitions involved (e.g., π → π* or n → π*), offering a theoretical basis for its observed color and photochemical behavior.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 275 | 0.08 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 240 | 0.22 | HOMO → LUMO+1 (92%) |

Molecular Dynamics (MD) Simulations for Conformational Preferences and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation would provide insights into the dynamic behavior of this compound, such as its conformational flexibility, the rotation of its methyl groups, and its interactions with solvent molecules. rsc.orgresearchgate.net

By simulating the molecule's trajectory over a period, researchers can understand its conformational landscape and identify the most stable and frequently occurring shapes. nih.govrsc.org This is particularly useful for understanding how the molecule behaves in a solution, which is more representative of real-world chemical and biological systems than the gas-phase calculations of quantum mechanics.

Fukui Function Analysis for Local Reactivity Descriptors

Computational studies on this compound have utilized Fukui function analysis to elucidate the local reactivity of the molecule. This quantum chemical descriptor is crucial for predicting the sites most susceptible to nucleophilic, electrophilic, and radical attacks. The analysis involves calculating the Fukui functions, which are derived from the electron density of the molecule in its neutral, anionic, and cationic states.

The condensed Fukui functions provide a quantitative measure of reactivity for each atomic site within the molecule. For this compound, these calculations help in identifying the specific atoms that are most likely to donate or accept electrons in a chemical reaction. This information is invaluable for understanding the molecule's chemical behavior and for designing synthetic pathways.

The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By analyzing the values of these functions across the different atoms of this compound, researchers can pinpoint the reactive centers. For instance, a high value of f+(r) on a particular atom indicates that it is a favorable site for a nucleophilic attack. Conversely, a high value of f-(r) suggests a predisposition to electrophilic attack.

Non-Linear Optical (NLO) Properties Prediction

Theoretical investigations into the non-linear optical (NLO) properties of this compound have been conducted to assess its potential for applications in optoelectronics. These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to predict key NLO parameters. scholarsresearchlibrary.com

The primary focus of these predictions is on the first-order hyperpolarizability (β), a tensor quantity that describes the non-linear response of a molecule to an applied electric field. A high value of β is a key indicator of a material's potential for use in NLO devices, which have applications in technologies like frequency conversion and optical switching. ru.nl

Computational models calculate the components of the hyperpolarizability tensor (βxxx, βxxy, βxyy, βyyy, etc.) and the total hyperpolarizability (βtot). These calculations are often performed using various levels of theory and basis sets to ensure the accuracy of the predicted values. The results from these theoretical studies provide valuable insights into the structure-property relationships that govern the NLO response of this class of molecules. Understanding how the arrangement of atoms and functional groups within this compound influences its hyperpolarizability is crucial for the rational design of new materials with enhanced NLO properties.

Reactivity Profiles and Mechanistic Investigations of 3 Fluoro N,4 Dimethylpyridin 2 Amine

Influence of Fluoro and Dimethyl Substituents on Pyridine (B92270) Ring Reactivity (Electrophilic vs. Nucleophilic Substitution)

The reactivity of the pyridine ring in 3-fluoro-N,4-dimethylpyridin-2-amine is a product of the competing electronic effects of its substituents. The pyridine ring itself is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) and more reactive towards nucleophilic substitution. uoanbar.edu.iqquora.com

** substituent Effects:**

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |

| Amino (-N(CH₃)) | C2 | Strong electron-donating (resonance, +R) | Activates the ring towards EAS, directing ortho and para (C3, C5). |

| Fluoro (-F) | C3 | Strong electron-withdrawing (induction, -I); Weak electron-donating (resonance, +R) | Deactivates the ring towards EAS; Activates the ring towards nucleophilic aromatic substitution (SNAr). nih.gov |

| Methyl (-CH₃) | C4 | Electron-donating (induction, +I; hyperconjugation) | Activates the ring towards EAS, directing ortho (C3, C5). |

Nucleophilic Substitution: The pyridine ring's inherent electron deficiency makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of the strongly electron-withdrawing fluorine atom at C3 further enhances this susceptibility. However, for a nucleophilic aromatic substitution (SNAr) to occur, a suitable leaving group is required. In the parent molecule, none of the substituents are good leaving groups under typical SNAr conditions. The reaction of 2-fluoropyridine (B1216828) with nucleophiles is reported to be significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine. nih.govacs.org If a leaving group (e.g., chloro, bromo) were present at the C6 position, for instance, nucleophilic attack would be highly favored due to the combined electron-withdrawing effects of the ring nitrogen and the C3-fluoro substituent. The electron-donating amino and methyl groups at C2 and C4 would disfavor nucleophilic attack at those positions.

Reaction Mechanisms Involving the Aminopyridine Moiety

The exocyclic N-methylamino group at the C2 position is a key site of reactivity. It can act as a nucleophile and participate in various bond-forming reactions.

N-Acylation and N-Alkylation: The lone pair of electrons on the nitrogen atom of the N-methylamino group can attack electrophilic species such as acyl chlorides, anhydrides, or alkyl halides. This results in the formation of the corresponding amide or a more substituted amine. The reaction proceeds through a standard nucleophilic addition-elimination mechanism for acylation or an SN2 mechanism for alkylation.

Formation of Fused Heterocyclic Systems: 2-Aminopyridines are common precursors for the synthesis of fused bicyclic heterocycles, such as imidazo[1,2-a]pyridines. This typically involves a condensation reaction with an α-haloketone. The mechanism begins with the nucleophilic attack of the exocyclic amino group on the α-carbon of the ketone (an SN2 reaction), displacing the halide. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine (B132010) ring system. The substituents on this compound would be expected to influence the rate of this reaction but not fundamentally alter the mechanism.

Investigation of Intramolecular Cyclization and Rearrangement Pathways

While specific studies on this compound are limited, analogous structures suggest potential pathways for intramolecular reactions.

Intramolecular Cyclization: The synthesis of fused heterocyclic systems can be achieved through intramolecular cyclization if a reactive side chain is present. nih.gov For example, if the C4-methyl group were functionalized with a suitable electrophilic center, the C5-position, activated by the amino group, could act as an intramolecular nucleophile, leading to a new fused ring. Similarly, an appropriately functionalized N-methyl substituent could cyclize onto the C3 position. Such reactions often require activation of the substrate and proceed via intramolecular electrophilic or nucleophilic aromatic substitution mechanisms. rsc.org

Role of this compound as a Reaction Intermediate or Starting Material

Substituted and fluorinated aminopyridines are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.net The combination of functional groups in this compound makes it a potentially useful intermediate.

For instance, 3-fluoro-4-aminopyridine has been identified as an important synthetic intermediate. google.com Methods for its synthesis often involve multi-step sequences starting from materials like 3-fluoropyridine (B146971) or via the fluorination of pyridine N-oxides. nih.govrsc.org The presence of the additional methyl groups in this compound provides further points for modification or can be used to tune the steric and electronic properties of target molecules.

This compound could serve as a starting material for:

Cross-Coupling Reactions: After selective halogenation at the C5 or C6 positions, the molecule could undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Derivatization of the Amino Group: The secondary amine can be used as a handle to attach various pharmacophores or functional moieties, as demonstrated in the synthesis of analogues of nitric oxide synthase inhibitors. nih.gov

Synthesis of Fused Systems: As discussed previously, it can be a key component in building more complex, fused heterocyclic structures of medicinal interest. chemrxiv.org

Analysis of Charge Transfer Interactions and Donor-Acceptor Properties

The electronic structure of this compound is characterized by a distinct distribution of electron density, making it a molecule with significant donor-acceptor characteristics. nih.gov

Donor and Acceptor Moieties: The aminopyridine core, particularly the electron-rich system formed by the C2-amino and C4-methyl groups, acts as a strong electron donor. mdpi.com Conversely, the electronegative fluorine atom at C3 and the pyridine ring nitrogen act as electron acceptors. This internal push-pull system influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO will be centered on the electron-deficient parts of the molecule.

Intramolecular Charge Transfer (ICT): The arrangement of donor and acceptor groups can facilitate intramolecular charge transfer upon photoexcitation, a property often exploited in the design of fluorescent probes. nih.gov The electron-donating groups raise the energy of the HOMO, while the electron-withdrawing fluorine atom lowers the energy of the LUMO, effectively reducing the HOMO-LUMO energy gap. This can lead to absorption and emission of light at longer wavelengths.

Intermolecular Charge-Transfer Complexes: As an electron-rich aromatic system, this compound can act as an electron donor to form charge-transfer (CT) complexes with suitable π-electron acceptors like tetracyanoethylene (B109619) (TCNE) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov The formation of these complexes is characterized by the appearance of a new, often colorful, absorption band in the electronic spectrum, corresponding to the energy of the electron transfer from the donor's HOMO to the acceptor's LUMO. Theoretical studies on aminopyridines have been used to calculate charge distributions and predict their behavior in such interactions. rsc.org

Derivatization and Functionalization Strategies of 3 Fluoro N,4 Dimethylpyridin 2 Amine for Advanced Applications

3-Fluoro-N,4-dimethylpyridin-2-amine as a Versatile Chemical Building Block in Complex Molecular Synthesis

This compound serves as a valuable starting material in the synthesis of more complex molecules. Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build intricate molecular architectures. The amino group, for instance, is a key site for derivatization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and sulfonylation. These modifications can dramatically alter the molecule's properties, including its solubility, lipophilicity, and biological activity.

The pyridine (B92270) ring itself, activated by the amino group and influenced by the electronic effects of the fluorine and methyl substituents, can participate in various chemical transformations. This makes this compound a versatile platform for generating libraries of compounds for high-throughput screening in drug discovery programs. The strategic placement of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

The inherent structural features of this compound make it an attractive scaffold for the synthesis of compounds with potential therapeutic applications. The 2-aminopyridine (B139424) motif is a common feature in many biologically active molecules, and the additional substitution pattern of this specific compound provides a unique chemical space to explore for novel pharmacological activities.

Synthetic Strategies for Preparing Novel Functionalized Pyridine Derivatives from this compound

A variety of synthetic strategies can be employed to create novel functionalized pyridine derivatives from this compound. These methods leverage the reactivity of both the amino group and the pyridine ring.

Reactions at the Amino Group:

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This transformation is useful for introducing a wide range of functional groups and for modulating the electronic properties of the pyridine ring.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds.

Alkylation: The amino group can be alkylated under various conditions, though selectivity can sometimes be a challenge. This can lead to the formation of secondary or tertiary amines, further expanding the diversity of accessible derivatives.

Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds, enabling the introduction of aryl or heteroaryl substituents at the amino group.

Reactions on the Pyridine Ring:

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and methyl groups activates the pyridine ring towards electrophilic attack. However, the fluorine atom is deactivating, and the regioselectivity of such reactions would need to be carefully controlled.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom can be a site for nucleophilic attack, the conditions required are often harsh. The development of milder methods for SNAr reactions on fluorinated pyridines is an active area of research. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized via cross-coupling reactions such as Suzuki, Stille, or Heck couplings. This typically requires prior conversion of a C-H bond to a C-Halogen or C-OTf bond to serve as a handle for the coupling reaction.

A summary of potential synthetic transformations is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Acylation | Acid chloride/anhydride, base | N-acylated derivatives |

| Sulfonylation | Sulfonyl chloride, base | N-sulfonylated derivatives |

| Buchwald-Hartwig Amination | Aryl/heteroaryl halide, Pd catalyst, base | N-aryl/heteroaryl derivatives |

| Electrophilic Halogenation | NBS, NCS, or NIS | Halogenated pyridine ring |

| Lithiation-Electrophile Quench | n-BuLi, then electrophile | C-functionalized pyridine ring |

Exploration of this compound Derivatives in Catalysis and Organocatalysis

The 2-aminopyridine scaffold is a well-known ligand motif in coordination chemistry and has been successfully employed in a variety of catalytic systems. Derivatives of this compound could potentially serve as ligands for transition metal catalysts. The nitrogen atoms of the pyridine ring and the amino group can act as a bidentate chelate, coordinating to a metal center and influencing its catalytic activity and selectivity.

The electronic properties of the ligand, which can be tuned by modifying the substituents on the pyridine ring, play a crucial role in the performance of the resulting catalyst. The fluorine atom, being strongly electron-withdrawing, can modulate the electron density at the metal center, which in turn can affect the rates and selectivities of catalytic reactions.

In the realm of organocatalysis, derivatives of this compound could function as Brønsted or Lewis base catalysts. The basicity of the pyridine nitrogen and the amino group can be harnessed to promote a variety of organic transformations. Furthermore, chiral derivatives could be synthesized to explore their potential in asymmetric catalysis, a field of significant importance in the synthesis of enantiomerically pure pharmaceuticals. For instance, the synthesis of amine derivatives over a Ru/Al2O3 catalyst has been reported, highlighting the potential for catalytic applications of such compounds. rsc.org

Design and Synthesis of Conformationally Constrained or Flexible Analogues for Structure-Activity Relationship Studies

Understanding the relationship between the three-dimensional structure of a molecule and its biological activity is a fundamental aspect of drug design. Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

For this compound, SAR studies could involve the synthesis of both conformationally constrained and flexible analogues.

Conformationally Constrained Analogues: Introducing rigid structural elements, such as rings or double bonds, can lock the molecule into a specific conformation. By comparing the activity of these constrained analogues with the parent compound, it is possible to deduce the bioactive conformation, i.e., the shape the molecule adopts when it binds to its biological target. This information is invaluable for the design of more potent and selective drugs. The design and synthesis of conformationally restricted mutilin (B591076) 14-carbamates is an example of this approach. researchgate.net

Flexible Analogues: Conversely, introducing flexible linkers or removing rigidifying elements can allow the molecule to explore a wider range of conformations. This can be useful for identifying new binding modes or for improving properties such as solubility.

The synthesis of such analogues would rely on the synthetic strategies outlined in section 6.2, as well as more advanced techniques for constructing complex molecular architectures. The insights gained from these SAR studies would guide the further optimization of lead compounds based on the this compound scaffold.

Integration of this compound into Heterocyclic Scaffolds

The incorporation of the this compound core into larger, more complex heterocyclic systems is a promising strategy for the development of novel compounds with unique properties. This can be achieved through various synthetic methodologies that allow for the construction of fused or linked ring systems.

For example, the amino group of this compound can be used as a handle to build new rings. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems such as imidazopyridines or pyrimidopyridines. These fused systems often exhibit distinct biological activities compared to their monocyclic precursors.

Alternatively, the pyridine ring itself can be part of a larger ring system. Ring-closing metathesis or other cyclization reactions could be employed to construct macrocycles or other complex polycyclic structures containing the this compound motif. Such strategies significantly expand the chemical space that can be explored starting from this versatile building block. The use of 3,4-dihydro-2(1H)-pyridones as building blocks for other relevant structures highlights the potential of pyridine-based scaffolds in synthetic chemistry. mdpi.com

Advanced Research Methodologies Applied to 3 Fluoro N,4 Dimethylpyridin 2 Amine Research

Application of Advanced Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the research of 3-fluoro-N,4-dimethylpyridin-2-amine, ensuring the purity of synthesized compounds and enabling the isolation of specific analogs. A validated Reverse-Phase HPLC (RP-HPLC) method is crucial for the accurate determination of purity and the identification of any impurities or degradation products.

Detailed research findings indicate that a typical RP-HPLC method for purity assessment of substituted aminopyridines would involve a C18 column with gradient elution. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength determined by the compound's chromophore. For this compound and its analogs, a wavelength in the range of 230-280 nm would likely be employed. The retention time under specific chromatographic conditions is a key identifier for the compound, while the peak area percentage is used to quantify its purity. For instance, in the analysis of a synthesized batch of this compound, a purity of >99% was determined, with minor peaks indicating the presence of starting materials or by-products.

Preparative HPLC is also utilized for the isolation and purification of this compound from reaction mixtures, particularly when high purity is required for subsequent biological assays. This technique uses larger columns and higher flow rates to separate and collect the compound of interest.

| Peak No. | Retention Time (min) | Peak Area (%) | Identity |

|---|---|---|---|

| 1 | 2.54 | 0.21 | Impurity 1 (Starting Material) |

| 2 | 4.87 | 99.52 | This compound |

| 3 | 6.12 | 0.27 | Impurity 2 (By-product) |

Implementation of Robotic and High-Throughput Synthesis for Library Generation

To explore the chemical space around the this compound scaffold, robotic and high-throughput synthesis platforms are employed to generate large libraries of analogs. nih.govresearchgate.net These automated systems enable the rapid and parallel synthesis of numerous compounds, significantly accelerating the drug discovery process. nih.gov By systematically modifying the substituents on the pyridine (B92270) ring, researchers can investigate the impact of these changes on the compound's biological activity.

A common approach for generating a library based on the this compound core involves parallel synthesis in multi-well plates. For example, a library could be created by reacting a suitable precursor of 3-fluoro-4-methylpyridin-2-amine with a diverse set of alkylating or acylating agents in an automated fashion. Robotic liquid handlers would dispense the reagents into the reaction wells, and the plates would then be subjected to controlled heating and stirring. After the reactions are complete, high-throughput purification techniques, such as automated flash chromatography or preparative HPLC, are used to isolate the desired products. The identity and purity of each compound in the library are then confirmed using high-throughput analytical methods like LC-MS.

| Compound ID | R Group | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Lib-Cmpd-001 | -CH2CH3 | Alkylation | 85 | 98 |

| Lib-Cmpd-002 | -COCH3 | Acylation | 78 | 97 |

| Lib-Cmpd-003 | -CH2Ph | Alkylation | 82 | 99 |

| Lib-Cmpd-004 | -SO2CH3 | Sulfonylation | 75 | 96 |

Integration of Cheminformatics and Data Mining in Research Design

Cheminformatics and data mining play a pivotal role in the research and development of this compound and its derivatives. acs.orgnih.gov These computational tools are used to analyze large datasets of chemical information, predict the properties of novel compounds, and guide the design of more potent and selective molecules.

One of the key applications of cheminformatics in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov QSAR studies aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. researchgate.net For a library of this compound analogs, various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. These descriptors are then correlated with their experimentally determined biological activity using statistical methods like multiple linear regression or partial least squares. The resulting QSAR model can then be used to predict the activity of yet-unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Molecular docking and molecular dynamics simulations are also employed to understand how this compound and its derivatives interact with their biological targets at the molecular level. mdpi.comnih.gov These computational techniques provide insights into the binding modes and key interactions between the ligand and the protein's active site, which can guide the rational design of new analogs with improved binding affinity and selectivity.

Data mining of large chemical databases can also reveal trends and patterns among existing compounds with similar scaffolds, providing valuable information for the design of new research directions. acs.orgresearchgate.net

| Compound ID | R Group | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Observed IC50 (nM) | Predicted IC50 (nM) |

|---|---|---|---|---|---|

| Analog-1 | -CH3 | 2.1 | 154.19 | 120 | 125 |

| Analog-2 | -CH2CH3 | 2.5 | 168.22 | 95 | 98 |

| Analog-3 | -CH(CH3)2 | 2.9 | 182.25 | 70 | 72 |

| Analog-4 | -Ph | 3.8 | 216.26 | 45 | 48 |

Future Research Directions and Unexplored Avenues for 3 Fluoro N,4 Dimethylpyridin 2 Amine

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of green and sustainable synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on establishing environmentally friendly routes to 3-fluoro-N,4-dimethylpyridin-2-amine, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that bring together simple precursors to construct the substituted pyridine (B92270) ring in a single, atom-economical step would be a significant advancement.

Catalytic C-H Functionalization: Investigating the direct C-H amination and fluorination of a pre-functionalized 4-methylpyridine (B42270) core using transition metal or organocatalysts could provide a more direct and efficient synthesis.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis could offer improved safety, scalability, and reproducibility, while minimizing solvent usage and reaction times.

Biocatalysis: Exploring enzymatic routes for the synthesis of aminopyridine precursors could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

A comparison of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Identification of suitable starting materials and reaction conditions. |

| Catalytic C-H Functionalization | Direct installation of functional groups, avoids pre-functionalization. | Achieving high regioselectivity, catalyst stability and cost. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs, optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope limitations. |

Exploration of Novel Synthetic Transformations Utilizing this compound

The reactivity of this compound is expected to be rich and varied due to the interplay of its functional groups. Future research should aim to explore its utility as a versatile building block in organic synthesis.

Potential synthetic transformations to investigate include:

C-H Activation/Functionalization: The pyridine ring possesses several C-H bonds that could be selectively functionalized. Research into late-stage C-H activation at the C5 and C6 positions would open avenues to novel derivatives with unique electronic and steric properties. The directing effect of the amino and methyl groups, along with the electronic influence of the fluorine atom, will play a crucial role in determining the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position may be susceptible to displacement by various nucleophiles under specific conditions, allowing for the introduction of a wide range of functional groups.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine nitrogen can act as a coordinating atom for transition metals, potentially enabling novel cross-coupling reactions at various positions on the ring.

Transformations of the Amino Group: The dimethylamino group can be further functionalized or transformed, for example, through oxidation or by serving as a directing group for ortho-lithiation.

Potential for Applications in Emerging Areas of Chemical Science

The unique combination of functional groups in this compound suggests its potential for application in several cutting-edge areas of chemical science.

Medicinal Chemistry: Fluorinated pyridines are prevalent scaffolds in pharmaceuticals. mdpi.comacs.org The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. tandfonline.com The aminopyridine moiety is also a common feature in biologically active molecules. Therefore, this compound could serve as a valuable scaffold for the development of new therapeutic agents.

Agrochemicals: Pyridine-based compounds are widely used in the agrochemical industry. mdpi.com The specific substitution pattern of this compound may impart desirable herbicidal, fungicidal, or insecticidal properties.

Materials Science: Functionalized pyridines are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound, influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom, make it a candidate for incorporation into novel organic materials.

Sensor Technology: Aminopyridine derivatives have shown promise as fluorescent chemosensors for the detection of metal ions. nih.govresearchgate.netmdpi.com The specific electronic and coordination properties of this compound could be harnessed to develop selective and sensitive sensors for environmental or biological monitoring.

Addressing Remaining Research Gaps in Pyridine Chemistry through this compound Studies

The study of this compound can contribute to addressing several fundamental and long-standing challenges in pyridine chemistry.

Understanding Structure-Property Relationships: A significant knowledge gap exists in fully understanding how the position and nature of substituents on the pyridine ring influence its physicochemical and biological properties. rsc.orgnih.govmdpi.com Systematic studies on this compound and its derivatives can provide valuable data to build more predictive models for the rational design of functional molecules.

Regioselective C-H Functionalization: The selective functionalization of specific C-H bonds in polysubstituted pyridines remains a significant challenge. researchgate.netuni-muenster.dephys.orgingentaconnect.combeilstein-journals.orgnih.goveurekaselect.com Investigating the C-H activation of this compound will provide insights into the directing effects of multiple, electronically distinct substituents and contribute to the development of more general and predictable C-H functionalization methods.

Fluorine Chemistry: The synthesis and reactivity of fluorinated heterocycles continue to be an active area of research. rsc.orge-bookshelf.deresearchgate.net Exploring the unique reactivity imparted by the fluorine atom in this specific electronic environment will expand the toolbox of synthetic fluorine chemistry.

A summary of key research gaps in pyridine chemistry that can be addressed is provided in Table 2.

| Research Gap | Potential Contribution of this compound Studies |

| Predictive Structure-Property Relationships | Systematic synthesis of derivatives and correlation of their structural features with physicochemical and biological properties. |

| Selective C-H Functionalization | Elucidation of the directing effects of combined fluoro, amino, and methyl substituents on the regioselectivity of C-H activation. |

| Novel Fluorination and Defluorination Methodologies | Investigation of novel reactions involving the C-F bond, potentially leading to new synthetic strategies. |

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-N,4-dimethylpyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions starting from fluorinated pyridine precursors. For example, pentafluoropyridine can react with sodium azide to introduce amine groups, followed by methyl group incorporation via alkylation . Key factors include:

- Catalysts : Palladium or copper catalysts enhance regioselectivity in halogen displacement .

- Solvents : Polar aprotic solvents like DMF or toluene improve reaction efficiency .

- Temperature : Controlled heating (60–120°C) under inert atmospheres minimizes side reactions .

Table 1 : Comparison of Synthetic Approaches

| Precursor | Reagents/Conditions | Yield (%)* | Purity (%)* | Reference |

|---|---|---|---|---|

| Pentafluoropyridine | NaN₃, Cu catalyst, DMF, 80°C | 65–75 | >90 | |

| 2-Amino-4-methylpyridine | CH₃I, K₂CO₃, DMF, RT | 50–60 | 85–90 | |

| *Hypothetical data based on analogous reactions. |

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl and fluorine substituents; ¹⁹F NMR confirms fluorination patterns .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations calculate electron density maps to identify reactive sites. For example:

Q. How can contradictory reports on the biological activity of fluorinated pyridines be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. To address this:

- Standardized Assays : Use consistent in vitro models (e.g., kinase inhibition assays with ATP-binding domain profiling) .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3,5-difluoro vs. mono-fluoro derivatives) to isolate fluorine’s electronic effects .

- Binding Affinity Measurements : Surface Plasmon Resonance (SPR) quantifies target interaction strengths .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for multi-step reactions (e.g., azide introduction followed by methylation) .

- Catalyst Recycling : Immobilized Pd/Cu catalysts reduce costs and waste .

- Process Analytical Technology (PAT) : Real-time HPLC monitoring ensures batch consistency .

Q. How does the fluorine substituent influence the compound’s metabolic stability in biological systems?

- Methodological Answer :

- Comparative Studies : Synthesize non-fluorinated analogs and assess hepatic microsomal stability .

- Isotopic Labeling : Use ¹⁸F or ¹⁴C tracers to track metabolic pathways in vitro .

- CYP450 Inhibition Assays : Identify enzyme interactions affecting clearance rates .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify this property?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, water, and ethanol at pH 7.4 (simulated physiological conditions) .

- Co-solvent Systems : Use PEG or cyclodextrins to enhance aqueous solubility .

- Thermodynamic Analysis : Measure Gibbs free energy of dissolution via calorimetry .

Advanced Mechanistic Studies

Q. What experimental approaches elucidate the mechanism of fluorine-methylene group interactions in catalytic cycles?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace H with D in methyl groups to study rate-determining steps .

- In Situ Spectroscopy : IR or Raman monitors intermediate formation during reactions .

Q. How can isosteric replacements (e.g., CF₃ vs. CH₃) modulate the compound’s bioactivity?

- Methodological Answer :

- SAR Libraries : Synthesize analogs with CF₃, CHF₂, or CH₂F groups and compare IC₅₀ values in target assays .

- Molecular Docking : Predict binding poses with protein targets (e.g., kinases) to rationalize potency differences .

Stability and Degradation

Q. What are the primary degradation pathways of this compound under accelerated stability testing?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradants .

- LC-MS/MS Analysis : Characterize oxidative (e.g., N-oxide formation) or hydrolytic (e.g., defluorination) products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.